(R)-2,2,2-Trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol
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Overview
Description
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is a chiral compound that features a trifluoromethyl group and a methoxybiphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol typically involves the reaction of a trifluoromethylated reagent with a methoxybiphenyl derivative. One common method is the reduction of a corresponding ketone using a chiral reducing agent to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The methoxybiphenyl moiety can interact with hydrophobic pockets in proteins, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the methoxy group but lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoro-1-phenylethanol: This compound has a similar trifluoromethyl group but lacks the methoxybiphenyl moiety, leading to different reactivity and applications.
Uniqueness
®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is unique due to the combination of the trifluoromethyl group and the methoxybiphenyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H13F3O2 |
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Molecular Weight |
282.26 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H13F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9,14,19H,1H3/t14-/m1/s1 |
InChI Key |
JIWQBFQIDZBGIT-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
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